Cas no 2418669-95-9 ((9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate)

(9H-Fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate is a specialized carbamate derivative featuring both fluorenylmethyl (Fmoc) and ethynyl functional groups. The Fmoc moiety provides selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase chemistry. The ethynyl group offers click chemistry compatibility, enabling efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The aromatic amino group further enhances reactivity for derivatization or cross-coupling applications. This compound is particularly useful in controlled functionalization strategies, where orthogonal protection and selective modification are required. Its structural features make it suitable for applications in bioconjugation, polymer science, and materials chemistry, where precise molecular assembly is critical.
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate structure
2418669-95-9 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate
CAS番号:2418669-95-9
MF:C24H20N2O2
メガワット:368.427805900574
CID:5676413
PubChem ID:165774739

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • 2418669-95-9
    • (9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynylphenyl)methyl]carbamate
    • EN300-26626392
    • (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate
    • インチ: 1S/C24H20N2O2/c1-2-16-11-17(13-18(25)12-16)14-26-24(27)28-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-13,23H,14-15,25H2,(H,26,27)
    • InChIKey: ALTJBBSRMVVPGA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1C=C(C#C)C=C(C=1)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 368.152477885g/mol
  • どういたいしつりょう: 368.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26626392-1g
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynylphenyl)methyl]carbamate
2418669-95-9
1g
$0.0 2023-09-12
Enamine
EN300-26626392-1.0g
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynylphenyl)methyl]carbamate
2418669-95-9 95.0%
1.0g
$0.0 2025-03-20

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate 関連文献

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate and Its Significance in Modern Chemical Biology

The compound with the CAS number 2418669-95-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The systematic name, (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate, provides a detailed insight into its structural composition, which includes a fluorene core and an ethynylphenyl moiety linked through a carbamate group. This unique structural framework has positioned it as a promising candidate for various biological applications, particularly in the development of novel therapeutic agents.

Fluorene derivatives are well-known for their stability and rigidity, making them excellent scaffolds in medicinal chemistry. The presence of the fluorene ring in (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate not only contributes to its structural integrity but also enhances its potential for interactions with biological targets. Recent studies have highlighted the role of fluorene-based compounds in drug design, particularly in targeting enzymes and receptors involved in critical cellular processes.

The ethynylphenyl group is another key feature of this compound that contributes to its biological activity. Ethynyl groups are known to enhance the lipophilicity of molecules, which can improve their membrane permeability and bioavailability. This characteristic is particularly valuable in the development of small-molecule drugs that need to cross biological membranes to reach their targets. Additionally, the phenyl ring provides a platform for further functionalization, allowing for the creation of diverse derivatives with tailored biological properties.

The carbamate group in the compound's structure plays a crucial role in its reactivity and interactions with biological systems. Carbamates are known for their ability to form stable bonds with various biomolecules, including proteins and nucleic acids. This property makes them useful in the development of inhibitors and modulators of enzyme activity. In particular, carbamate-based compounds have shown promise in targeting kinases and other enzymes that are involved in signal transduction pathways.

Recent research has demonstrated the potential of (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate as a lead compound for the development of novel therapeutic agents. Studies have focused on its interaction with various biological targets, including kinases, proteases, and transcription factors. For instance, preliminary studies have suggested that this compound may inhibit the activity of specific kinases involved in cancer progression. The ability to modulate kinase activity is particularly important, as kinases are key players in many cellular processes and are often overactive in diseases such as cancer.

The amino group attached to the ethynylphenyl moiety provides another site for functionalization, allowing for further customization of the compound's properties. Amino groups can participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. Additionally, they can be used to link other functional groups or molecules, creating more complex structures with multiple points of interaction.

In conclusion, (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features, including the fluorene core, ethynylphenyl moiety, and carbamate group, make it a versatile scaffold for drug discovery. Recent studies have highlighted its potential as a lead compound for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in future drug development efforts.

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